2-Fluoro-5-(trifluoromethyl)benzoic acid

Description

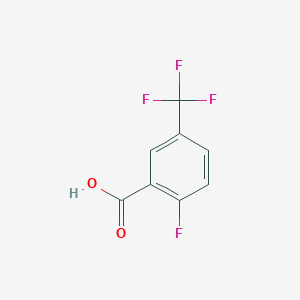

Structure

2D Structure

Propriétés

IUPAC Name |

2-fluoro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFKXWNFWIUMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350862 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115029-23-7 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115029-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Substrate Selection

The process involves:

-

Directed ortho-metalation (DoM) of a fluorinated aromatic precursor using a strong base (e.g., tert-butyl lithium).

-

Quenching with solid CO₂ to introduce the carboxylic acid group.

For this compound, the starting material would likely be 1-fluoro-3-(trifluoromethyl)benzene. The fluorine atom’s strong electron-withdrawing effect enhances ortho-directing capability, potentially improving regioselectivity compared to chloro analogues.

Key Variables:

-

Base system : Tert-butyl lithium paired with chelating amines (e.g., tetramethylethylenediamine/TMEDA or DIPEA) stabilizes the aryl lithium intermediate.

-

Temperature : Reactions typically occur at −70°C to −80°C to suppress side reactions.

-

CO₂ delivery : Excess dry ice ensures complete carboxylation.

Process Optimization and Challenges

Data from chloro-substituted systems (Table 1) reveal critical parameters for adaptation:

Table 1: Performance Metrics in Chloro-Substituted Analogues

| Parameter | Example 2 | Example 3 | Example 4 |

|---|---|---|---|

| Yield (%) | 89.8 | 90.4 | 85.2 |

| Purity (HPLC, %) | >98.5 | >98.1 | >97.8 |

| Reaction Time (h) | 6 | 5 | 8 |

Challenges in Fluoro Systems :

-

Regioselectivity : Fluorine’s ortho/para-directing nature may lead to competing carboxylation at the para position.

-

Stability : Aryl lithium intermediates with fluorine substituents exhibit shorter half-lives, necessitating faster quenching.

Multi-Step Functionalization via Intermediate Esters

An alternative route involves constructing the trifluoromethyl and fluorine groups sequentially. The JPI Online protocol for pentafluorobenzoate derivatives illustrates a template for ester-mediated synthesis:

Esterification-Condensation Pathway

-

Protection : Convert a hydroxy-substituted precursor (e.g., 2-fluoro-5-methylphenol) to its pentafluorobenzoate ester.

-

Acetylation/Ketone Formation : Introduce acetyl groups via Friedel-Crafts or nucleophilic acyl substitution.

-

Hydrolysis : Cleave the ester under basic conditions to yield the carboxylic acid.

Advantages :

-

Avoids sensitive lithiation steps.

-

Enables modular introduction of substituents.

Limitations :

-

Lower overall yields due to multiple steps (typically 50–70%).

-

Requires stringent control over reaction conditions to prevent defluorination.

Comparative Analysis of Methodologies

Table 2: Lithiation vs. Esterification Routes

| Criterion | Lithiation-Carboxylation | Esterification |

|---|---|---|

| Yield | 85–90% | 50–70% |

| Purity | >97% | 90–95% |

| Scalability | High | Moderate |

| Equipment Needs | Cryogenic setup | Standard glassware |

Key Findings :

-

The lithiation method provides superior yields and purity but demands specialized infrastructure.

-

Esterification routes are more accessible for small-scale synthesis but suffer from step inefficiencies.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols .

Applications De Recherche Scientifique

Pharmaceutical Development

2-Fluoro-5-(trifluoromethyl)benzoic acid is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its applications in drug development include:

- Anti-inflammatory and Analgesic Drugs: The compound enhances the efficacy of certain medications while potentially reducing side effects. For instance, it has been explored in the synthesis of drugs targeting inflammatory pathways, contributing to improved therapeutic profiles in pain management and inflammation reduction .

- Fluorinated Drug Candidates: The incorporation of fluorine into drug molecules often improves metabolic stability and bioavailability. This compound serves as a building block for synthesizing novel fluorinated drug candidates, which may exhibit enhanced pharmacological properties .

Agricultural Chemicals

In the agrochemical sector, this compound plays a significant role:

- Herbicides and Pesticides: The compound is used in formulating herbicides that are effective against a wide range of weeds while minimizing environmental impact. Its fluorinated nature contributes to the selectivity and potency of these agrochemicals, making them essential tools for sustainable agricultural practices .

Material Science

The compound's properties extend into material science, where it is employed in various applications:

- Polymers and Coatings: this compound is incorporated into polymer matrices to enhance chemical resistance and thermal stability. This application is particularly relevant in industries such as automotive and aerospace, where materials must withstand harsh conditions .

Fluorinated Compounds Research

As a fluorinated compound, this compound is pivotal in research focused on fluorine chemistry:

- Exploration of New Materials: Researchers leverage this compound to investigate new materials with unique properties suitable for electronics and energy storage applications. Its distinct chemical characteristics allow for the development of innovative solutions in these fields .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various analytical methods:

- Quality Control: It aids in the accurate detection and quantification of other compounds, which is crucial for maintaining quality standards across pharmaceuticals and agrochemicals. Its use as a reference standard ensures the reliability of analytical results .

Case Study 1: Development of Anti-inflammatory Agents

A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of novel anti-inflammatory agents using this compound as an intermediate. The research demonstrated significant improvements in efficacy compared to traditional compounds due to enhanced binding affinity to target enzymes involved in inflammatory pathways .

Case Study 2: Sustainable Herbicide Formulation

Research conducted by agricultural scientists has shown that formulations containing this compound exhibit superior weed control compared to conventional herbicides. These formulations have been noted for their reduced environmental impact while maintaining high levels of effectiveness against resistant weed species .

Mécanisme D'action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2-fluoro-5-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituents, properties, and applications:

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): The -CF₃ and -F groups in this compound synergistically increase acidity compared to analogs with single EWGs. For instance, replacing -F with -Cl (as in 2-chloro-5-(trifluoromethyl)benzoic acid) reduces acidity due to chlorine’s lower electronegativity .

Physicochemical Properties

- Lipophilicity: The -CF₃ group enhances lipophilicity (LogP ≈ 2.5), improving membrane permeability in drug candidates. The -OCF₃ analog has a higher LogP (~3.0) but may face solubility challenges .

- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability than chlorinated analogs, making them suitable for high-temperature reactions .

Research Findings and Industrial Relevance

- Pharmaceuticals: this compound is critical in synthesizing olaparib, achieving >99.8% purity via optimized aminolysis . Its chloro analog is less prevalent in drug synthesis due to lower reactivity .

- Material Science: The biphenyl derivative’s rigid structure is explored in liquid crystal formulations, leveraging its aromatic stacking properties .

Activité Biologique

2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS Number: 115029-23-7) is a fluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique structural features that influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzoic acid framework. The presence of these electronegative groups enhances the compound's lipophilicity and metabolic stability, which are critical for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄F₄O₂ |

| Molecular Weight | 222.11 g/mol |

| Melting Point | 100-103 °C |

| Purity | >98% (GC) |

| CAS Number | 115029-23-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group, which may be a part of related derivatives, can mimic natural substrates, thereby inhibiting enzyme activity. The trifluoromethyl group enhances binding affinity due to halogen bonding interactions, which can stabilize the binding of the compound to its target proteins.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have shown that fluorinated benzoic acids can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Enzyme Inhibition

One notable area of investigation is the compound's role as an endothelial lipase (EL) inhibitor . EL is implicated in high-density lipoprotein (HDL) metabolism and atherosclerosis. Inhibitors like this compound may help raise HDL cholesterol levels, providing cardiovascular benefits .

Antimicrobial Activity

Compounds with similar structural motifs have demonstrated antimicrobial properties against various bacterial strains. The trifluoromethyl group is known to enhance bioavailability and metabolic stability, making these compounds promising candidates in drug discovery for antimicrobial agents.

Case Studies and Research Findings

- Study on Endothelial Lipase Inhibition :

- Structure-Activity Relationship (SAR) :

-

Antimicrobial Efficacy :

- A comparative analysis of various fluorinated benzoic acids demonstrated that those with trifluoromethyl substitutions exhibited superior antimicrobial activity against resistant bacterial strains, indicating their potential as lead compounds in antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.